REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)C#N.[C:10]([O-:13])([O-])=O.[Na+].[Na+].[CH2:16]1COCC1>CCOCC>[CH3:1][C:2]1[CH:9]=[C:6]([C:10](=[O:13])[CH3:16])[CH:5]=[N:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=C(C#N)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
Extractions with DCM
|
Type
|
CUSTOM
|
Details
|
affords the crude mixture which
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=NC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |